N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine ring at position 2. The 7-position of the thienopyrimidine is substituted with a 4-methylphenyl group, while the piperidine-3-carboxamide moiety is functionalized with a cyclopentyl group. Its molecular formula is estimated as C₂₅H₂₈N₄O₂S (molecular weight ~460 g/mol), though exact data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-15-8-10-16(11-9-15)19-14-31-21-20(19)26-24(27-23(21)30)28-12-4-5-17(13-28)22(29)25-18-6-2-3-7-18/h8-11,14,17-18H,2-7,12-13H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSMXSDZUCXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of STL097517 are CDK4/9 and HDAC1 . CDK4/9 are cyclin-dependent kinases that play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. HDAC1 is a histone deacetylase enzyme that is involved in gene expression regulation.
Mode of Action
STL097517 interacts with its targets by inhibiting their activity. It has been found to have excellent inhibitory activity against CDK4/9 and HDAC1, with IC50 values of 8.8, 12, and 2.2 nM, respectively. By inhibiting these targets, STL097517 disrupts the signals that stimulate the proliferation of malignant cells.
Biochemical Pathways
The inhibition of CDK4/9 and HDAC1 by STL097517 affects several biochemical pathways. The inhibition of CDK4/9 disrupts the cell cycle, preventing the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis in cancer cells. The inhibition of HDAC1 can lead to changes in gene expression, which can also result in the induction of apoptosis.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for STL097517 are not available, the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells. This characteristic can impact the compound’s bioavailability, potentially enhancing its ability to reach its targets within the body.
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. By inhibiting DHFR, this compound effectively halts the synthesis of RNA and DNA, leading to the death of rapidly dividing cells, such as cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the inhibition of DHFR by this compound leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and repair. Consequently, this disruption can result in cell cycle arrest and apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of tetrahydrofolate, which is a critical cofactor for the synthesis of thymidylate, purines, and certain amino acids. The resulting shortage of these essential biomolecules impairs DNA synthesis and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of DNA synthesis and prolonged cell cycle arrest.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DHFR and disrupts DNA synthesis without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic reactions can lead to the formation of active or inactive metabolites, which may affect the overall pharmacological profile of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in nucleotide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on DHFR. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DHFR and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its ability to inhibit DNA synthesis and induce cell cycle arrest.
Biological Activity
N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications in various biological contexts. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a thieno[3,2-d]pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of functional groups such as amides and ketones suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound often exhibit biological activity through the following mechanisms:
- Enzyme Inhibition : Many piperidine derivatives have been shown to act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that similar compounds inhibit acetylcholinesterase (AChE) and urease, which are critical in neurochemical signaling and urea metabolism respectively .
- Receptor Modulation : The compound may interact with various receptors, potentially modulating neurotransmitter activity or other signaling pathways. This could lead to effects such as analgesia or anti-inflammatory responses.
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against strains like Salmonella typhi and Bacillus subtilis, suggesting that N-cyclopentyl derivatives could also exhibit similar activities .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study evaluating the anticancer properties of thieno[3,2-d]pyrimidine derivatives found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines. This suggests that N-cyclopentyl derivatives may also have potential in cancer therapeutics .
- Neuropharmacological Effects : Research has indicated that piperidine-containing compounds can influence neurochemical pathways related to pain and inflammation. For example, compounds with similar structures have been noted for their analgesic effects in animal models .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds have shown favorable absorption rates and bioavailability, which are crucial for therapeutic efficacy. Understanding these profiles can aid in the development of N-cyclopentyl derivatives for clinical use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ primarily in substituents on the thienopyrimidine core, piperidine-carboxamide group, or cycloalkyl moieties.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Cycloalkyl vs. Aromatic Carboxamide Groups
- Cyclopentyl vs. Cycloheptyl () : Replacing cyclopentyl with cycloheptyl increases molecular weight by ~4.6 g/mol and likely elevates logP (lipophilicity). This may improve membrane permeability but reduce aqueous solubility .
- The 3-methylphenyl substituent (vs. 4-methylphenyl) may reduce steric hindrance in binding pockets .
Core Heterocycle Modifications
- Thienopyrimidine vs.
Spectroscopic and Analytical Comparisons
NMR Profiling ()
NMR analysis of structurally related compounds (e.g., rapamycin analogs) revealed that substituent changes in regions analogous to the target compound’s 4-methylphenyl or cyclopentyl groups alter chemical shifts in specific proton environments (e.g., regions A and B in Figure 6 of ). Such shifts can indicate conformational changes or electronic effects from substituents .
Mass Spectrometry and Molecular Networking ()
Molecular networking via MS/MS fragmentation (cosine scores) could cluster the target compound with analogs sharing similar fragmentation patterns. For example, replacing cyclopentyl with cycloheptyl () may yield a high cosine score (>0.8), suggesting conserved bioactivity profiles .
Q & A
Basic: What are the key synthetic pathways for this compound?
Answer:
The synthesis typically involves multi-step organic reactions starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
Core construction : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to form the thienopyrimidine ring.
Piperidine introduction : Nucleophilic substitution or coupling reactions to attach the piperidine-carboxamide moiety.
Functionalization : Modification of substituents (e.g., 4-methylphenyl group) via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Reaction optimization often employs catalysts (e.g., palladium for cross-coupling) and solvents like DMF or THF under controlled temperatures (60–120°C) .
Basic: How is the compound characterized for structural confirmation?
Answer:
Critical analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms piperidine ring conformation, amide bonding, and aromatic substituents.
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- X-ray crystallography : Resolves bond angles and torsional strain in the thienopyrimidine core .
For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients .
Basic: What are the primary biological targets or mechanisms of action?
Answer:
The compound’s thienopyrimidine core and piperidine-carboxamide sidechain suggest interactions with:
- Kinases : Potential ATP-competitive inhibition due to structural mimicry of purine bases.
- GPCRs : The cyclopentyl group may modulate receptor binding affinity, particularly in inflammation-related pathways.
Initial screening should include kinase inhibition assays (e.g., EGFR, VEGFR2) and calcium flux assays for GPCR activity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Solubility variations : The compound’s limited aqueous solubility (≤10 µM) may skew IC50 values. Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Substituent effects : The 4-methylphenyl group’s steric bulk may alter target engagement. Compare analogs with substituents like 4-fluorophenyl or unsubstituted phenyl in parallel assays .
- Assay conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and buffer pH (7.4 vs. 6.8) to minimize variability .
Advanced: What strategies optimize solubility for in vivo studies?
Answer:
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the piperidine carboxamide.
- Co-solvent systems : Use PEG 400/water (30:70 v/v) or cyclodextrin-based formulations.
- Salt formation : Explore hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .
Advanced: How to design SAR studies for this compound?
Answer:
Focus on three regions:
Thienopyrimidine core : Replace sulfur with oxygen or nitrogen to assess electronic effects on target binding.
Piperidine-carboxamide : Vary N-cyclopentyl with bulkier (e.g., cyclohexyl) or polar (e.g., hydroxyethyl) groups.
4-Methylphenyl substituent : Test electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
Use molecular docking (AutoDock Vina) to prioritize analogs, followed by synthesis and enzymatic assays .
Advanced: What experimental designs minimize synthesis variability?
Answer:
- Factorial design : Screen temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. toluene) to identify critical parameters.
- DoE (Design of Experiments) : Apply a Central Composite Design to optimize yield and purity simultaneously .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Advanced: How to address discrepancies in enzymatic vs. cellular assay results?
Answer:
- Membrane permeability : Measure logP values (e.g., shake-flask method) and correlate with cellular uptake.
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding.
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation .
Advanced: What computational tools predict metabolic pathways?
Answer:
- CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., cyclopentyl oxidation).
- Phase II metabolism : Simulate glucuronidation or sulfation at the carboxamide group with GLUE .
Validate predictions with LC-MS/MS analysis of hepatocyte incubations .
Advanced: How to mitigate rapid in vivo clearance?
Answer:
- Linker modification : Replace the piperidine-carboxamide with a bioisostere (e.g., sulfonamide) to reduce amidase susceptibility.
- Halogenation : Introduce fluorine at the 4-methylphenyl group to block oxidative metabolism .
Advanced: How to benchmark against structural analogs?
Answer:
| Analog | Key Modification | Bioactivity (IC50) |
|---|---|---|
| N-cyclopropylmethyl analog | Smaller alkyl substituent | EGFR: 12 nM |
| 4-Fluorophenyl analog | Electron-withdrawing group | VEGFR2: 8 nM |
| Unsubstituted phenyl | Reduced steric bulk | Solubility: 45 µM |
| Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to prioritize leads . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
